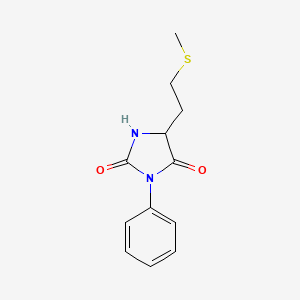

5-(2-Methylthioethyl)-3-phenylhydantoin

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

24631-46-7 |

|---|---|

Molecular Formula |

C12H14N2O2S |

Molecular Weight |

250.32 g/mol |

IUPAC Name |

5-(2-methylsulfanylethyl)-3-phenylimidazolidine-2,4-dione |

InChI |

InChI=1S/C12H14N2O2S/c1-17-8-7-10-11(15)14(12(16)13-10)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16) |

InChI Key |

LXZHUBYHRBZPFY-UHFFFAOYSA-N |

Canonical SMILES |

CSCCC1C(=O)N(C(=O)N1)C2=CC=CC=C2 |

Origin of Product |

United States |

Ring Formation with Phenyl Containing Reagents:this is a Highly Effective and Direct Method. the Reaction of an α Amino Acid, in This Case, Methionine, with a Phenyl Isocyanate is a Well Established Route to N 3 Phenyl Substituted Hydantoins.nih.govresearchgate.netthe Amino Group of Methionine Attacks the Isocyanate, Forming an N Phenyl Ureido Acid Intermediate, Which then Cyclizes Under Acidic or Thermal Conditions to Yield 5 2 Methylthioethyl 3 Phenylhydantoin.nih.gov

Alternatively, phenyl isothiocyanate can be used in a similar reaction with the α-amino acid. nih.govletstalkacademy.comnih.gov This reaction, central to the Edman degradation for protein sequencing, first produces a 3-phenyl-2-thiohydantoin derivative. nih.govchegg.com This intermediate can then be converted to the target 3-phenylhydantoin via desulfurization, as described in section 2.3.1. ucl.ac.be

N Arylation of a Pre Formed Hydantoin Ring:a Second Strategy Involves the Direct Arylation of a Pre Synthesized Hydantoin, Such As 5 2 Methylthioethyl Hydantoin. the Hydantoin Ring Has Two N H Protons, but the N 3 Proton is Generally More Acidic and Sterically Accessible, Allowing for Regioselective Substitution.researchgate.netmodern Catalytic Methods Have Been Developed to Achieve This with High Efficiency and Selectivity.

Copper-catalyzed Chan-Lam coupling provides a powerful method for the N-3 arylation of hydantoins. organic-chemistry.orgacs.org This reaction uses aryl boronic acids as the arylating agent in the presence of a copper catalyst, such as copper(II) fluoride (B91410) (CuF₂), under mild, ligand-free conditions. organic-chemistry.orgacs.org Similarly, copper-catalyzed methods using diaryliodonium salts have been developed for the regioselective N-3 arylation of a wide range of hydantoins. acs.orguit.no These advanced methods offer a robust way to introduce the phenyl group onto a pre-existing hydantoin (B18101) core. acs.org

Chemical Transformations and Derivatization Strategies for 5 2 Methylthioethyl 3 Phenylhydantoin

Reactions at the Hydantoin (B18101) Ring Nitrogen Atoms (N-1 and N-3)

The hydantoin ring contains two nitrogen atoms, N-1 and N-3, which can serve as sites for functionalization. The acidity of the protons on these nitrogens dictates their reactivity. Generally, the N-3 proton is more acidic than the N-1 proton due to its position between two carbonyl groups, making it more susceptible to deprotonation and subsequent reaction with electrophiles.

Alkylation and acylation are fundamental transformations for modifying the hydantoin core. These reactions typically proceed via nucleophilic substitution, where a deprotonated hydantoin nitrogen attacks an alkyl or acyl halide. libretexts.orgmasterorganicchemistry.com For 5-(2-Methylthioethyl)-3-phenylhydantoin, the N-3 position is already substituted with a phenyl group, leaving the N-1 position as the primary site for these reactions.

The alkylation of the N-1 position can be achieved using various alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a suitable base. The choice of base and solvent is crucial to ensure efficient and selective N-1 functionalization. Similarly, acylation can be performed using acyl chlorides or anhydrides under basic conditions to introduce acyl groups, which can alter the electronic properties and steric profile of the molecule. Friedel-Crafts acylation, for example, involves an acid chloride with a Lewis acid catalyst to introduce an acyl group onto an aromatic ring, a principle that can be adapted for N-acylation. masterorganicchemistry.com

A related reaction involves the introduction of a methylthiomethyl group at the N-3 position of 5,5-diphenylhydantoin by refluxing in dimethylsulfoxide (DMSO). This demonstrates the feasibility of installing functionalized alkyl groups onto the hydantoin nitrogen. mdpi.comresearchgate.net

Table 1: Representative N-1 Alkylation and Acylation Reactions

| Reagent | Base/Catalyst | Product (at N-1) |

|---|---|---|

| Methyl Iodide | Sodium Hydride (NaH) | 1-Methyl-5-(2-methylthioethyl)-3-phenylhydantoin |

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | 1-Benzyl-5-(2-methylthioethyl)-3-phenylhydantoin |

| Acetyl Chloride | Triethylamine (Et₃N) | 1-Acetyl-5-(2-methylthioethyl)-3-phenylhydantoin |

| Benzoyl Chloride | Pyridine | 1-Benzoyl-5-(2-methylthioethyl)-3-phenylhydantoin |

While the N-3 position of the target molecule is already occupied, understanding the principles of regioselective functionalization is key for the synthesis of such 3-substituted hydantoins. The higher acidity of the N-3 proton allows for its selective deprotonation and reaction under controlled conditions. For a generic 5-substituted hydantoin, using a moderately strong base will preferentially yield the N-3 substituted product.

Recent advances have provided highly regioselective methods for N-3 functionalization. For instance, a copper-catalyzed method for the N-3-arylation of hydantoins has been developed. acs.orgnih.gov This reaction utilizes diaryliodonium salts as the arylating agent in the presence of a simple copper salt and a base like triethylamine, proceeding under mild conditions to give the N-3-arylhydantoin with high selectivity. acs.orgnih.gov This strategy is compatible with a wide range of functional groups and provides a direct route to compounds like this compound from a 5-(2-methylthioethyl)hydantoin precursor. The direct functionalization of the hydantoin nucleus offers a divergent approach to modify these scaffolds efficiently. nih.gov

Modifications of the C-5 Substituent: The 2-Methylthioethyl Moiety

The 2-methylthioethyl group at the C-5 position provides a versatile handle for a variety of chemical transformations, primarily centered around the reactive thioether linkage.

The sulfur atom in the thioether is susceptible to oxidation, allowing for the synthesis of the corresponding sulfoxide (B87167) and sulfone derivatives. These transformations significantly alter the polarity, solubility, and hydrogen bonding capacity of the molecule. The oxidation is typically stepwise, with the sulfoxide formed first, which can then be further oxidized to the sulfone under more stringent conditions.

A variety of oxidizing agents can be employed for this purpose. Mild oxidants tend to favor the formation of the sulfoxide, while stronger oxidants or prolonged reaction times lead to the sulfone. masterorganicchemistry.com For example, hydrogen peroxide (H₂O₂) is a common and environmentally friendly oxidant. Its reactivity can be modulated by catalysts; for instance, a reaction of 5,5-diphenyl-3-(methylthiomethyl)hydantoin with 30% H₂O₂ in glacial acetic acid yields the corresponding sulfone. mdpi.comresearchgate.net The selective oxidation of thioethers to sulfoxides can also be achieved using H₂O₂ in the presence of a Lewis acid catalyst.

The oxidation of a thioether to a sulfoxide introduces a chiral center at the sulfur atom, leading to the possibility of enantiomeric products.

Table 2: Oxidation Products of this compound

| Oxidizing Agent | Conditions | Major Product |

|---|---|---|

| Hydrogen Peroxide (1 eq.) | Room Temperature | 5-(2-(Methylsulfinyl)ethyl)-3-phenylhydantoin |

| m-CPBA (1 eq.) | CH₂Cl₂ | 5-(2-(Methylsulfinyl)ethyl)-3-phenylhydantoin |

| Hydrogen Peroxide (>2 eq.) | Acetic Acid, Heat | 5-(2-(Methylsulfonyl)ethyl)-3-phenylhydantoin |

| Oxone® | MeOH/H₂O | 5-(2-(Methylsulfonyl)ethyl)-3-phenylhydantoin |

The thioether sulfur can act as a nucleophile, reacting with electrophiles such as alkyl halides to form a sulfonium (B1226848) salt. pearson.com This transformation converts the neutral thioether into a positively charged sulfonium ion, which contains a good leaving group (a neutral dialkyl sulfide). Subsequent reaction with a nucleophile can lead to the displacement of this leaving group. For this compound, reaction with an alkyl halide like methyl iodide would produce a dimethylsulfonium salt. This activated intermediate could then undergo nucleophilic substitution at the ethyl group.

Furthermore, the methylthio (-SCH₃) group itself, particularly after oxidation to a methylsulfinyl (-SOCH₃) or methylsulfonyl (-SO₂CH₃) group, can become a leaving group. nih.gov Studies have shown that groups like methanesulfinic acid can be displaced by potent nucleophiles such as glutathione (B108866) from methylsulfonyl-activated molecules. nih.gov This suggests that the oxidized derivatives of this compound could react with various nucleophiles, leading to the displacement of the entire C-5 side chain's sulfur-containing moiety. This strategy allows for the introduction of a wide range of functionalities at the C-5 position.

The ethyl chain of the C-5 substituent is generally less reactive than the hydantoin ring or the thioether group. However, transformations can be initiated at the carbon atoms adjacent (alpha) to the sulfur. The protons on the α-carbon are weakly acidic and can be removed by a strong base to generate a carbanion. This nucleophilic carbon can then react with various electrophiles, allowing for chain elongation or functionalization at this position.

Another potential reaction pathway involves the Pummerer rearrangement. This reaction typically occurs on a sulfoxide bearing an α-hydrogen. In the presence of an activating agent like acetic anhydride, the sulfoxide rearranges to form an α-acyloxy thioether. For the sulfoxide derivative of this compound, this would involve the carbons of the ethyl group, providing a route to further functionalize the C-5 side chain.

Reactivity of the Hydantoin Ring System under Diverse Conditions

The reactivity of the hydantoin ring in this compound is governed by the interplay of its amide and ureide functionalities, the acidity of the N-1 proton, and the nature of the substituents. The phenyl group at the N-3 position exerts a significant electronic effect, influencing the electron density and susceptibility of the carbonyl groups to nucleophilic attack.

Hydrolysis and Ring-Opening Pathways

The hydrolysis of the hydantoin ring is a critical reaction, often leading to its cleavage and the formation of corresponding amino acid derivatives. This process can be initiated under both acidic and basic conditions, proceeding through distinct mechanistic pathways.

Under alkaline conditions , the hydrolysis of hydantoins, including N-3 substituted derivatives, typically commences with the deprotonation of the N-1 proton, forming a hydantoinate anion. This is followed by nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, usually the more electrophilic C-4 carbonyl, leading to a tetrahedral intermediate. Subsequent ring opening results in the formation of a ureido acid. For this compound, this would yield N-(1-carboxy-3-(methylthio)propyl)-N'-phenylurea. Further hydrolysis can then cleave the ureido linkage to produce the corresponding α-amino acid, 2-amino-4-(methylthio)butanoic acid (methionine), and aniline. The rate and regioselectivity of the initial ring opening can be influenced by the steric and electronic effects of the substituents.

The table below summarizes the expected products of hydrolysis for this compound under different conditions.

| Condition | Initial Ring-Opened Product | Final Products |

| Alkaline Hydrolysis | N-(1-carboxy-3-(methylthio)propyl)-N'-phenylurea | 2-Amino-4-(methylthio)butanoic acid (Methionine), Aniline, Carbonate |

| Acid Hydrolysis | N-(1-carboxy-3-(methylthio)propyl)-N'-phenylurea (transient) | 2-Amino-4-(methylthio)butanoic acid (Methionine), Aniline, Ammonia (B1221849), Carbon Dioxide |

Ring-Closing and Rearrangement Reactions

Ring-closing reactions are fundamental to the synthesis of the hydantoin core itself. The classical Bucherer-Bergs synthesis, for instance, involves the reaction of a ketone or aldehyde, cyanide, and ammonium (B1175870) carbonate to form a 5-substituted hydantoin. In the context of this compound, derivatization strategies could involve modifications of the side chain followed by intramolecular cyclization to form fused or spirocyclic systems.

While specific rearrangement reactions for this compound are not extensively documented, related hydantoin systems are known to undergo various rearrangements. For instance, under certain conditions, rearrangements involving the substituents at the C-5 position can occur. The potential for the methylthioethyl side chain to participate in intramolecular reactions, such as cyclization to form a fused thiazolidinone ring system under specific activation, presents an area for further investigation.

Complexation Reactions with Metal Ions

The hydantoin ring possesses multiple potential coordination sites, including the two carbonyl oxygens and the N-1 nitrogen atom (after deprotonation). The presence of the sulfur atom in the 2-methylthioethyl side chain introduces an additional soft donor site, making this compound a potentially versatile ligand for a range of metal ions.

The coordination chemistry of hydantoin derivatives has been explored with various transition metals, including palladium(II), copper(II), and nickel(II). muctr.ru In the case of this compound, chelation could occur through several modes:

Bidentate N,O-chelation: Involving the deprotonated N-1 nitrogen and the C-2 or C-4 carbonyl oxygen.

Bidentate S,O-chelation: Involving the sulfur atom of the side chain and one of the carbonyl oxygens.

Bidentate S,N-chelation: Involving the sulfur atom and the deprotonated N-1 nitrogen.

The specific coordination mode would be influenced by the nature of the metal ion (hard vs. soft acid-base principles), the reaction conditions (pH, solvent), and the steric constraints imposed by the phenyl and methylthioethyl groups. The formation of such metal complexes can significantly alter the reactivity of the hydantoin ring and its substituents, opening avenues for catalytic applications or the development of new materials with interesting electronic or magnetic properties.

The following table outlines the potential coordination sites and expected types of metal complexes with this compound.

| Potential Donor Atoms | Possible Chelation Mode | Expected Metal Ion Preference (HSAB Theory) | Potential Complex Geometry |

| N-1 (deprotonated), C-4=O | Bidentate (N,O) | Harder to borderline metal ions (e.g., Cu(II), Ni(II)) | Square planar, Tetrahedral, Octahedral |

| S (side chain), C-4=O | Bidentate (S,O) | Borderline to softer metal ions (e.g., Pd(II), Pt(II), Ag(I)) | Square planar, Linear |

| S (side chain), N-1 (deprotonated) | Bidentate (S,N) | Softer metal ions (e.g., Hg(II), Cd(II)) | Tetrahedral, Linear |

Further research, including spectroscopic and X-ray crystallographic studies, is necessary to fully elucidate the coordination behavior of this compound with various metal ions and to explore the properties of the resulting complexes.

Enzymatic Transformations and Biocatalytic Research on Hydantoins

Hydantoinase Enzyme Systems and Their Catalytic Mechanisms

The enzymatic conversion of hydantoins into amino acids is a multi-step cascade that typically involves three key enzymes working in concert. nih.gov The process begins with the stereoselective ring-opening of the hydantoin (B18101) molecule, followed by the hydrolysis of the resulting intermediate, and is coupled with the racemization of the unreacted hydantoin substrate to enable a complete transformation. researchgate.netresearchgate.net

D-hydantoinases, also known as dihydropyrimidinases, are enzymes that catalyze the initial, rate-limiting step in the process: the stereoselective hydrolytic cleavage of the hydantoin ring. nih.govresearchgate.net These enzymes exhibit a preference for the D-enantiomer of 5-monosubstituted hydantoins, converting them into the corresponding N-carbamoyl-D-amino acids. researchgate.net

The activity and selectivity of D-hydantoinases are highly dependent on both the enzyme source and the structure of the substrate. nih.gov Research on a thermostable D-hydantoinase from Geobacillus stearothermophilus has demonstrated its activity towards various substrates, including D,L-5-(2-methylthioethyl)hydantoin. nih.gov Docking analyses have suggested that 5-(2-methylthioethyl)hydantoin has a high binding affinity for this enzyme's active site. nih.gov Quantitative studies confirmed that this enzyme exclusively hydrolyzes the D-enantiomer of 5-(2-methylthioethyl)hydantoin to produce D-N-carbamoylmethionine with greater than 98% stereospecificity, showing negligible activity towards the L-enantiomer. nih.gov

In an optimized system using whole recombinant Escherichia coli cells, the combination of D-hydantoinase with other enzymes in the cascade led to the complete conversion of 15 mM of D,L-5-(2-methylthioethyl)hydantoin into D-methionine within 30 minutes. nih.gov

Table 1: Substrate Specificity of Wild-Type D-Hydantoinase from G. stearothermophilus

| Substrate | Specific Activity (U/mg) |

|---|---|

| Dihydrouracil | 1.12 ± 0.05 |

| Hydantoin | 0.85 ± 0.04 |

| D,L-5-Methylhydantoin | 0.52 ± 0.02 |

| D,L-5-(2-Methylthioethyl)hydantoin | 0.35 ± 0.03 |

| D,L-5-Benzylhydantoin | Not Detected |

| D,L-5-Indolylmethylhydantoin | Not Detected |

Data sourced from a study on the rational engineering of D-hydantoinase. nih.gov

The second step of the enzymatic cascade is catalyzed by N-carbamoyl amino acid amidohydrolases, commonly known as carbamoylases. researchgate.net Specifically, D-carbamoylase (or N-carbamoyl-D-amino-acid hydrolase) is responsible for the hydrolysis of the N-carbamoyl-D-amino acid intermediate produced by the D-hydantoinase. researchgate.netqmul.ac.uk

This reaction is an irreversible hydrolysis that yields the final D-amino acid, along with ammonia (B1221849) and carbon dioxide. researchgate.net D-carbamoylases are known for their strict stereospecificity, acting exclusively on N-carbamoyl-D-amino acids and showing no activity towards the corresponding L-enantiomers. qmul.ac.uk This high degree of specificity is crucial for ensuring the high enantiomeric purity of the final amino acid product. researchgate.net The coordinated, sequential action of D-hydantoinase and D-carbamoylase effectively transforms the D-enantiomer from the initial racemic hydantoin mixture into the desired optically pure D-amino acid. researchgate.net

To achieve a theoretical yield of 100% from a racemic starting material, a third enzyme, hydantoin racemase, is essential. nih.gov The D-hydantoinase selectively consumes the D-enantiomer of the hydantoin, leaving the L-enantiomer untouched. researchgate.net Without a mechanism for conversion, the maximum yield of the D-amino acid would be limited to 50%.

Stereochemical Aspects of Enzymatic Hydantoin Conversions

The success of the hydantoinase process for producing chiral amino acids hinges on the precise stereochemical control exerted by the enzymes involved. The enantioselectivity of the hydantoinase and the stereospecificity of the carbamoylase are paramount to achieving a product with high optical purity.

The defining characteristic of D-hydantoinases in this biocatalytic process is their ability to distinguish between the two enantiomers of a chiral 5-substituted hydantoin. These enzymes are enantioselective, preferentially binding and catalyzing the ring-opening of the D-(R)-enantiomer. nih.govresearchgate.net While this preference is generally strong, the degree of enantioselectivity can vary based on the specific enzyme and the substrate's structure. nih.gov

Table 2: Stereospecificity of Recombinant D-Hydantoinase from G. stearothermophilus

| Substrate (100 mM) | Product | Enantiomeric Purity of Product |

|---|---|---|

| D-5-(2-Methylthioethyl)hydantoin | D-N-Carbamoylmethionine | >98% |

| L-5-(2-Methylthioethyl)hydantoin | D-N-Carbamoylmethionine | 1.6% |

This table illustrates the enzyme's strong preference for the D-enantiomer. nih.gov

Biocatalysis offers a powerful method for the chiral resolution of racemic mixtures of 5-monosubstituted hydantoins. nih.gov The enzymatic hydantoinase process is a classic example of a dynamic kinetic resolution. rsc.org

In a standard kinetic resolution, one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. In the hydantoinase process, the D-hydantoinase selectively converts the D-hydantoin into N-carbamoyl-D-amino acid. researchgate.net By integrating a hydantoin racemase into the system, the unreacted and undesired L-hydantoin is continuously converted back into the reactive D-hydantoin. rsc.org This dynamic process allows, in principle, for the complete conversion of the entire racemic starting material into a single, optically pure enantiomer of the desired amino acid, thereby overcoming the 50% yield limitation of a conventional kinetic resolution. nih.gov

Rational Enzyme Engineering for Modified Substrate Specificity and Catalytic Efficiency

The enzymatic hydrolysis of hydantoins is a cornerstone of various biotechnological processes, particularly for the production of optically pure amino acids. However, the substrate scope of wild-type hydantoin-modifying enzymes can be limited, often showing low or no activity towards hydantoins with bulky or non-natural substituents. The compound of interest, 5-(2-Methylthioethyl)-3-phenylhydantoin, presents a significant challenge to standard hydantoinases due to the presence of a phenyl group at the N-3 position of the hydantoin ring, in addition to the methylthioethyl group at the C-5 position. Rational enzyme engineering, guided by structural insights and computational modeling, offers a powerful approach to tailor the substrate specificity and enhance the catalytic efficiency of these enzymes for such challenging substrates.

Site-directed mutagenesis has been instrumental in elucidating the roles of specific amino acid residues in the active site of hydantoin-modifying enzymes and in engineering variants with altered substrate specificities. While no studies have been published to date that specifically target the enzymatic transformation of this compound, a wealth of research on related hydantoin substrates provides a roadmap for future engineering efforts.

A significant body of work has focused on modifying D-hydantoinases to accommodate bulky substituents at the C-5 position. These studies have identified key regions, often termed "stereochemistry gate loops" (SGLs), that form the substrate-binding pocket and are critical determinants of substrate specificity. Mutations within these loops can dramatically alter the enzyme's activity towards different substrates. For instance, mutations of hydrophobic and bulky residues such as Met-63, Leu-65, Phe-152, and Phe-159 in the SGLs of D-hydantoinase from Bacillus stearothermophilus SD1 have been shown to induce remarkable changes in substrate specificity. A notable example is the F159A mutant, which exhibited a roughly 200-fold enhancement in substrate specificity for the aromatic substrate hydroxyphenylhydantoin.

Saturation mutagenesis at position 159 further revealed that reducing the size of the amino acid side chain progressively increased the catalytic turnover rate (kcat) for aromatic substrates, likely by mitigating steric hindrance with the bulky exocyclic group of the substrate. This principle is highly relevant to the enzymatic processing of this compound, as the C-5 methylthioethyl group also requires adequate space within the active site.

Furthermore, research aimed at inverting the enantioselectivity of a hydantoinase for D-5-(2-methylthioethyl)hydantoin (D-MTEH), a close analog of the target compound lacking the N-3 phenyl group, has demonstrated the power of directed evolution, which often involves rounds of site-directed mutagenesis. A single conservative amino acid substitution (V→A) was found to significantly improve the production of the desired L-amino acid precursor. This highlights that even subtle changes in the active site can have profound effects on catalysis.

The primary challenge for the enzymatic hydrolysis of this compound, however, lies in the N-3 phenyl substituent. Most known hydantoinases act on N-1 and N-3 unsubstituted hydantoins. The bulky phenyl group at the N-3 position would likely cause significant steric clashes with the active site residues of wild-type enzymes, preventing proper substrate binding and catalysis. To address this, a rational engineering approach would necessitate mutations to create a larger binding pocket that can accommodate the N-3 phenyl group. Based on the existing literature, promising targets for mutagenesis would be the amino acid residues lining the part of the active site that would interact with the N-3 position of the hydantoin ring.

Table 1: Selected Site-Directed Mutagenesis Studies on D-Hydantoinases and their Effects on Substrate Specificity

| Enzyme Source | Target Residue(s) | Mutation(s) | Substrate(s) | Observed Effect |

| Bacillus stearothermophilus SD1 | Phe-159 | F159A | Hydroxyphenylhydantoin | ~200-fold increase in substrate specificity |

| Bacillus stearothermophilus SD1 | Met-63, Leu-65, Phe-152, Phe-159 | Various | Aromatic hydantoins | Significant changes in substrate specificities |

| Arthrobacter sp. DSM 9771 | Valine residue | V→A | D-5-(2-methylthioethyl)hydantoin | Inversion of enantioselectivity |

| Geobacillus stearothermophilus ATCC 31783 | Phe-159, Trp-287 | F159A, W287A | D,L-5-benzylhydantoin, D,L-5-indolylmethylhydantoin | Increased activity towards bulky substrates |

The three-dimensional structures of several D-hydantoinases have been resolved, providing invaluable insights into their catalytic mechanism and the molecular basis of substrate recognition. nih.gov These structures typically reveal a (β/α)8-barrel fold, also known as a TIM barrel, with a binuclear metal center (often containing zinc ions) in the active site. The active site is located in a deep hydrophobic cleft, and the metal ions are coordinated by several highly conserved histidine and aspartate residues, as well as a carboxylated lysine. nih.gov

While crystal structures of a hydantoinase in complex with this compound are not available, existing structures of D-hydantoinases allow for computational modeling and docking studies to predict how this substrate might interact with the active site. Such in silico analyses can shed light on the specific steric clashes that would prevent the binding of the N-3 phenyl group and guide the design of mutations to create a more accommodating active site.

The active site can be conceptually divided into a region that recognizes the hydantoin ring and another that interacts with the C-5 substituent. The binding of the hydantoin core is typically mediated by hydrogen bonds and coordination to the metal ions. The N-3 position of the hydantoin ring in unsubstituted substrates is often in close proximity to the enzyme's backbone or side chains. The introduction of a bulky phenyl group at this position would likely disrupt these interactions and sterically hinder the proper orientation of the substrate for catalysis.

Structural comparisons between hydantoinases with different substrate specificities have revealed that the "stereochemistry gate loops" (SGLs) are key determinants of which substrates can be accommodated. mdpi.com These loops are more variable in sequence and conformation than the core catalytic residues and essentially form the entrance to the active site. Engineering these loops to be larger or more flexible could be a viable strategy to allow the entry and binding of N-3 substituted hydantoins like this compound.

Molecular docking studies with other N-3 substituted hydantoins, such as 3-benzyloxyhydantoin derivatives, have been performed in the context of inhibiting other enzymes, like ribonucleotide reductase. nih.gov While the target enzyme is different, these studies demonstrate the feasibility of using computational methods to understand the binding modes of N-3 substituted hydantoins. Similar approaches applied to hydantoinase crystal structures could predict which residues are key for creating a binding pocket that can accommodate the N-3 phenyl group of the target compound.

Biocatalytic Processes for the Production of Chiral Intermediates from Hydantoin Substrates (non-clinical)

The "hydantoinase process" is a well-established biocatalytic method for the production of enantiomerically pure α-amino acids from racemic 5-monosubstituted hydantoins. nih.gov This process typically involves a cascade of three enzymes: a hydantoin racemase that interconverts the D- and L-enantiomers of the starting hydantoin, a stereoselective hydantoinase that hydrolyzes one of the enantiomers to the corresponding N-carbamoylamino acid, and an N-carbamoylase that converts the N-carbamoylamino acid to the desired amino acid. This enzymatic cascade allows for the theoretical 100% conversion of a racemic starting material into a single enantiomer of the product.

This process has been successfully applied to the industrial production of various natural and non-natural amino acids. However, the vast majority of these processes utilize hydantoin substrates that are unsubstituted at the N-1 and N-3 positions. The development of a biocatalytic process for the production of a chiral intermediate from this compound would require significant innovation in enzyme discovery and engineering.

The primary obstacle, as previously discussed, is the lack of known wild-type hydantoinases that can efficiently process N-3 substituted hydantoins. Therefore, the first step in developing such a process would be to engineer a hydantoinase with the desired activity and stereoselectivity for this compound. The strategies outlined in section 4.3.1, such as targeting the SGLs and other active site residues through site-directed and random mutagenesis, would be paramount.

Once a suitable hydantoinase is developed, the subsequent steps of the biocatalytic cascade would also need to be considered. The product of the hydantoinase reaction on this compound would be an N-carbamoyl-N-phenyl amino acid. A compatible N-carbamoylase that can efficiently hydrolyze this N-substituted carbamoyl (B1232498) group would be required. It is possible that existing N-carbamoylases may not be active on such a modified substrate, necessitating further enzyme engineering efforts for this step as well.

Finally, a hydantoin racemase active on this compound would be needed to achieve a dynamic kinetic resolution and complete conversion of the racemate. The substrate specificity of hydantoin racemases for N-3 substituted hydantoins is not well-documented, and this could be another area requiring dedicated research and development.

Advanced Spectroscopic and Structural Characterization of 5 2 Methylthioethyl 3 Phenylhydantoin

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 5-(2-Methylthioethyl)-3-phenylhydantoin, a combination of ¹H NMR, ¹³C NMR, and 2D NMR techniques would be essential for a complete structural assignment and to confirm the connectivity of all atoms.

¹H NMR and ¹³C NMR for Full Structural Assignment

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The phenyl group protons would likely appear as a complex multiplet in the aromatic region (approximately 7.0-7.5 ppm). The single proton on the chiral carbon of the hydantoin (B18101) ring (C5-H) would likely be a multiplet, influenced by the adjacent methylene group. The protons of the ethyl chain would present as two multiplets, and the methyl group of the methylthio moiety would be a sharp singlet, likely in the upfield region of the spectrum. The N-H proton of the hydantoin ring would appear as a broad singlet, and its chemical shift could be concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information on the carbon skeleton. Distinct signals are expected for the carbonyl carbons of the hydantoin ring (typically in the range of 155-175 ppm), the carbons of the phenyl ring (around 120-140 ppm), the chiral C5 carbon of the hydantoin ring, the two carbons of the ethyl chain, and the methyl carbon of the methylthio group. The chemical shifts would be influenced by the electronegativity of the neighboring atoms (N, O, S) and the aromatic ring currents.

Predicted ¹H and ¹³C NMR Data for this compound This table is predictive and based on typical chemical shifts for similar functional groups.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl-H (ortho, meta, para) | 7.0 - 7.5 (m) | 120 - 140 |

| C5-H (hydantoin) | Multiplet | ~60 |

| -CH₂-S- | Multiplet | ~30-40 |

| -S-CH₂- | Multiplet | ~30-40 |

| -S-CH₃ | Singlet | ~15 |

| N1-H (hydantoin) | Broad Singlet | - |

| C2=O (hydantoin) | - | ~155 |

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To unambiguously assign the ¹H and ¹³C signals and confirm the molecular structure, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the C5-H proton and the adjacent methylene protons of the ethylthioethyl side chain, as well as between the two methylene groups of that chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the carbon signals for the C5 of the hydantoin ring and the carbons of the ethylthioethyl group based on the assignments of their attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry would be employed to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₂H₁₄N₂O₂S). The calculated exact mass for this formula would be compared to the experimentally measured mass to confirm the composition.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (in this case, the molecular ion of the target compound) to generate a series of product ions. The fragmentation pattern provides valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would be expected:

Cleavage of the side chain: Fragmentation of the bond between the hydantoin ring and the ethylthioethyl side chain would be a likely event.

Fragmentation of the hydantoin ring: The hydantoin ring itself can undergo characteristic cleavages, often involving the loss of CO or other small neutral molecules.

Cleavage within the thioether linkage: The C-S bonds in the methylthioethyl group could also cleave, leading to characteristic fragment ions. The fragmentation of thioether-containing compounds often involves specific rearrangements and bond cleavages that can be diagnostic. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are like a "fingerprint" for a compound and can be used to identify the presence of specific functional groups.

For this compound, the following characteristic vibrational bands would be expected:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretch of the hydantoin ring.

C-H Stretching: Bands in the 2800-3100 cm⁻¹ region due to the stretching vibrations of the aromatic C-H bonds of the phenyl group and the aliphatic C-H bonds of the ethyl and methyl groups.

C=O Stretching: Two strong absorption bands in the region of 1700-1780 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the two carbonyl groups in the hydantoin ring.

C-N Stretching: Vibrations associated with the C-N bonds within the hydantoin ring and the bond to the phenyl group would appear in the fingerprint region (below 1500 cm⁻¹).

C-S Stretching: The C-S stretching vibration of the thioether would likely appear as a weak band in the 600-800 cm⁻¹ region.

Aromatic C=C Bending: Characteristic bands for the phenyl group would be observed in the fingerprint region.

Raman spectroscopy would be particularly useful for observing the non-polar bonds, such as the C-S and C-C bonds, which may show weak absorptions in the IR spectrum.

An extensive search for scientific literature and data pertaining to the chemical compound This compound has been conducted. The objective was to find detailed information for an article on its "Advanced Spectroscopic and Structural Characterization," including specific data for "Identification of Characteristic Functional Group Frequencies" and "X-ray Crystallography for Solid-State Structural Determination."

Despite a thorough search of chemical databases and scientific publications, no specific experimental data for the spectroscopic analysis (such as IR, NMR) or X-ray crystallographic structure of This compound could be located. The search results did not yield any scholarly articles or database entries containing the required information for this particular compound.

Therefore, it is not possible to generate the requested article with the specified outline and content inclusions, as the necessary scientific data for This compound is not available in the public domain.

Based on a comprehensive search for scientific literature, detailed theoretical and computational studies focusing specifically on the compound “this compound” that cover the requested analyses are not available. Published research providing data for Density Functional Theory (DFT) calculations, including geometry optimization, electronic structure, spectroscopic parameter calculation, conformational analysis, Hirshfeld surface analysis, and energy framework calculations for this exact molecule could not be located.

While computational studies exist for related hydantoin derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these other compounds. Therefore, it is not possible to generate the requested article with scientifically accurate and specific findings for each subsection of the provided outline.

Theoretical and Computational Chemistry Studies of 5 2 Methylthioethyl 3 Phenylhydantoin

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool for understanding the dynamic nature of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of conformational changes, solvent interactions, and binding events.

MD simulations can be employed to investigate the dynamic behavior of 5-(2-Methylthioethyl)-3-phenylhydantoin in various environments, such as in aqueous solution or within the binding site of a protein. These simulations can reveal the conformational flexibility of the molecule, including the rotation around single bonds in the 2-methylthioethyl side chain and the orientation of the phenyl group relative to the hydantoin (B18101) ring.

In a typical MD simulation protocol, the 3D structure of this compound would first be optimized using quantum mechanical methods. The molecule would then be placed in a simulation box filled with a chosen solvent, typically water, to mimic physiological conditions. The system is then subjected to a period of equilibration, followed by a production run where the trajectory of each atom is recorded over time.

Analysis of the MD trajectory can provide valuable information, such as:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over time.

Root Mean Square Fluctuation (RMSF): To identify regions of high flexibility within the molecule.

Radial Distribution Functions (RDFs): To understand the solvation shell around different parts of the molecule.

Hydrogen Bond Analysis: To characterize the interactions between the hydantoin ring and solvent molecules or protein residues.

For instance, in studies of N-alkylated 5,5-diphenylhydantoin derivatives, MD simulations have been used to confirm the stability of the ligand-protein complex over simulation times of up to 80 nanoseconds. nih.gov A similar approach for this compound would provide insights into its conformational stability and interactions within a biological context.

| Parameter | Value |

|---|---|

| Force Field | AMBER, CHARMM, or GROMOS |

| Solvent Model | TIP3P or SPC/E water |

| Box Type | Cubic or Rectangular |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 50-100 ns |

| Time Step | 2 fs |

MD simulations are instrumental in predicting the binding affinity of a ligand for a protein, a critical step in drug design and discovery. By simulating the protein-ligand complex, it is possible to calculate the free energy of binding, which is a measure of the strength of the interaction.

One common method for calculating binding free energy from MD simulations is the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. This method combines the molecular mechanics energy of the complex in the gas phase with a continuum solvent model to estimate the solvation free energy.

The binding free energy () can be calculated as follows:

Where:

is the free energy of the protein-ligand complex.

is the free energy of the protein alone.

is the free energy of the ligand alone.

Each of these terms is calculated from snapshots taken from the MD trajectory. The free energy (G) is typically composed of the following components:

Where:

is the molecular mechanics energy (including bonded and non-bonded interactions).

is the solvation free energy.

is the temperature and is the entropy.

In studies of N-alkylated 5,5-diphenylhydantoin derivatives with cholesterol oxidase, MM-GBSA calculations have been used to estimate the total binding free energy and identify the key contributing interactions, such as van der Waals and electrostatic forces. nih.gov For this compound, this approach could be used to predict its binding affinity for various target enzymes and to understand the molecular basis of its potential biological activity.

| Energy Component (kcal/mol) | Value |

|---|---|

| Van der Waals Energy ($\Delta E_{vdW}$) | -45.5 |

| Electrostatic Energy ($\Delta E_{ele}$) | -20.8 |

| Polar Solvation Energy ($\Delta G_{polar}$) | 35.2 |

| Nonpolar Solvation Energy ($\Delta G_{nonpolar}$) | -4.1 |

| Total Binding Free Energy ($\Delta G_{bind}$) | -35.2 |

Advanced Computational Modeling for Reaction Mechanism Elucidation

Advanced computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway and determine the most likely mechanism.

For a molecule like this compound, computational modeling could be used to investigate various reactions, such as its synthesis, metabolism, or degradation. For example, the synthesis of the hydantoin ring itself can proceed through various routes, and DFT calculations can help to determine the most energetically favorable pathway.

A relevant example is the computational study of the regioselective cycloaddition of nitrile imines to 5-methylidene-3-phenyl-hydantoin. researchgate.net In this study, DFT calculations were used to:

Analyze the frontier molecular orbitals (HOMO and LUMO) of the reactants to predict the regioselectivity of the reaction.

Calculate the global reactivity indices, such as electrophilicity and nucleophilicity, to understand the nature of the reaction.

Locate the transition state structures and calculate the activation energies for different possible reaction pathways.

Trace the minimum energy paths to confirm the proposed mechanism.

A similar computational approach could be applied to understand the reactions involving this compound. For instance, the oxidation of the thioether group is a common metabolic pathway, and DFT calculations could be used to model the reaction with an oxidizing agent, such as a cytochrome P450 enzyme model, to determine the most likely oxidation products and the mechanism of their formation.

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1: Nucleophilic Attack | TS1 | 15.2 |

| Step 2: Ring Closure | TS2 | 10.5 |

| Step 3: Proton Transfer | TS3 | 5.8 |

By leveraging these computational techniques, a deeper understanding of the chemical and biological properties of this compound can be achieved, guiding further experimental studies and potential applications.

Analytical Research Methodologies for the Study of 5 2 Methylthioethyl 3 Phenylhydantoin

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of 5-(2-Methylthioethyl)-3-phenylhydantoin. The choice of technique depends on the specific analytical goal, such as purity assessment, reaction monitoring, or enantiomeric separation.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for monitoring the progress of its synthesis. acs.org Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a nonpolar stationary phase and a polar mobile phase. This method effectively separates the target compound from starting materials, byproducts, and degradation products.

For purity assessment, a gradient elution is often used to resolve all potential impurities. The progress of a synthesis reaction, such as the condensation reaction to form the hydantoin (B18101) ring, can be monitored by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC. acs.orgnih.gov This allows for the determination of the consumption of reactants and the formation of the product, ensuring the reaction goes to completion. nih.gov UV detection is typically carried out at a wavelength where the phenylhydantoin chromophore exhibits strong absorbance, often around 254 nm. ucl.ac.be

Table 1: Illustrative HPLC Method for Purity Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

| Expected Rt | ~12.5 minutes |

Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is generally suitable for thermally stable and volatile compounds. libretexts.org Hydantoins, including this compound, often possess polar functional groups (N-H bonds) that can lead to poor peak shape and thermal instability, making direct GC analysis challenging. nih.govjfda-online.com

To overcome these limitations, derivatization is typically required. libretexts.orgjfda-online.com This process modifies the analyte to increase its volatility and thermal stability. researchgate.net Common derivatization methods for compounds with active hydrogens include silylation (e.g., using BSTFA) or alkylation (e.g., using methyl iodide). libretexts.orgsigmaaldrich.com After derivatization, the resulting nonpolar derivative can be readily analyzed by GC, often coupled with a mass spectrometry (MS) detector for definitive identification. nih.gov

Table 2: Example GC Derivatization and Analysis Parameters

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| Reaction Conditions | 60 °C for 30 minutes |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

Chiral Chromatography for Enantiomeric Purity Determination

Since the C5 position of the hydantoin ring in this compound is a stereocenter, the compound can exist as a pair of enantiomers. Determining the enantiomeric purity is critical, especially in pharmacological contexts. Chiral chromatography, particularly chiral HPLC, is the most common method for separating and quantifying these enantiomers. ucl.ac.beirb.hrresearchgate.net

This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. ucl.ac.be Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have shown excellent resolving ability for a variety of hydantoin derivatives. irb.hrresearchgate.netresearchgate.net The choice of mobile phase, typically a mixture of a nonpolar solvent like n-hexane and an alcohol modifier like 2-propanol, is crucial for achieving optimal separation. ucl.ac.bemdpi.com

Table 3: Representative Chiral HPLC Conditions for Enantioseparation

| Parameter | Condition |

|---|---|

| Chiral Column | Polysaccharide-based (e.g., CHIRALPAK® AD-H, CHIRALCEL® OD-H) |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) |

| Flow Rate | 0.8 - 1.0 mL/min |

| Column Temp. | 25 °C |

| Detection | UV at 254 nm |

| Expected Outcome | Baseline separation of the two enantiomers with distinct retention times |

Electrophoretic Methods in Biochemical Studiesresearchgate.net

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged or polar compounds. researchgate.net For hydantoin derivatives, CE can be particularly useful in biochemical contexts, such as studying enzyme kinetics or analyzing metabolites. Since hydantoins are structurally related to amino acids, methods developed for amino acid analysis can often be adapted. nih.govcreative-proteomics.comresearchgate.net CE separates molecules based on their charge-to-size ratio in an electric field. creative-proteomics.com While neutral at many pH values, the charge of this compound could potentially be manipulated by adjusting the pH of the background electrolyte (BGE). For enhanced separation and to resolve enantiomers, chiral selectors like cyclodextrins can be added to the BGE. researchgate.net Detection is commonly performed using UV absorbance or, for higher sensitivity, by coupling the capillary to a mass spectrometer (CE-MS). nih.govcreative-proteomics.com

Spectrophotometric and Fluorometric Assays in Enzymatic Researchresearchgate.net

In the context of enzymatic research, particularly involving enzymes like hydantoinases that catalyze the hydrolysis of the hydantoin ring, spectrophotometric and fluorometric assays are fundamental. sigmaaldrich.comdaneshyari.com These assays monitor the progress of an enzymatic reaction by detecting a change in absorbance or fluorescence. creative-enzymes.comnih.gov

A common spectrophotometric method involves a coupled reaction where the product of the hydantoinase reaction is converted into a colored compound. sigmaaldrich.com For example, the N-carbamoyl-amino acid product can be reacted with an agent like p-dimethylaminobenzaldehyde (DMABA) under acidic conditions to produce a chromophore that can be quantified by measuring its absorbance at a specific wavelength (e.g., 450 nm). sigmaaldrich.compsu.edu The rate of color formation is directly proportional to the enzyme's activity. Fluorometric assays operate on a similar principle but detect changes in fluorescence, often providing higher sensitivity. These methods are essential for determining kinetic parameters of enzymes that may act on this compound. creative-enzymes.com

Advanced Detection Techniques (e.g., LC-MS/MS) for Trace Analysis

For the detection and quantification of this compound at very low concentrations (trace analysis), the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the gold standard. nih.govresearchgate.netnih.gov This technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry.

After chromatographic separation, the analyte enters the mass spectrometer, where it is ionized, typically using electrospray ionization (ESI). nih.gov In the tandem MS system, a specific precursor ion corresponding to the protonated molecule [M+H]+ of this compound is selected and then fragmented. Specific product ions generated from this fragmentation are then monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even in complex biological matrices like plasma or tissue homogenates. nih.gov

Table 4: Illustrative LC-MS/MS Parameters for Trace Analysis

| Parameter | Setting |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | m/z corresponding to [M+H]+ |

| Product Ions (Q3) | Specific fragment ions (e.g., loss of the methylthioethyl group) |

| Collision Energy | Optimized for maximum fragment intensity |

| Dwell Time | 100 ms |

| Application | Pharmacokinetic studies, metabolite identification, environmental monitoring |

Future Research Directions and Advanced Applications Non Clinical of 5 2 Methylthioethyl 3 Phenylhydantoin Chemistry

Design and Synthesis of Novel Hydantoin-Based Chemical Probes

The development of chemical probes is essential for elucidating complex biological processes. The 5-(2-Methylthioethyl)-3-phenylhydantoin scaffold can be systematically modified to create probes for target identification and functional analysis. The core idea is to append reporter groups (e.g., fluorophores, biotin) or photoreactive moieties to the hydantoin (B18101) structure without disrupting its potential binding interactions.

Future synthetic strategies could involve:

Functionalization of the N-1 Position: The N-1 position of the hydantoin ring is a primary site for modification. thieme-connect.de The acidic proton can be deprotonated and reacted with various electrophiles containing reporter tags. For instance, coupling with a fluorophore like fluorescein (B123965) isothiocyanate or a BODIPY acid chloride would yield fluorescent probes to visualize cellular uptake and localization.

Modification of the Phenyl Ring: The phenyl group at the N-3 position is amenable to electrophilic aromatic substitution. This allows for the introduction of photo-affinity labels, such as azido (B1232118) or diazirine groups. Upon photoactivation, these probes can form covalent bonds with nearby interacting proteins, enabling their identification via proteomic techniques.

Oxidation of the Thioether: The thioether in the C-5 side chain can be selectively oxidized to a sulfoxide (B87167) or sulfone. This modification could alter the polarity and hydrogen bonding capabilities of the molecule, potentially creating probes that are sensitive to the cellular redox environment.

Table 1: Potential Chemical Probes Derived from this compound

| Probe Type | Proposed Modification | Reporter/Tag | Potential Application |

|---|---|---|---|

| Fluorescent Probe | Alkylation at the N-1 position with a fluorophore-containing alkyl halide. | Dansyl, BODIPY, Fluorescein | Visualizing subcellular localization and target engagement. |

| Affinity-Based Probe | Acylation at the N-1 position with a biotin-linker conjugate. | Biotin | Target protein pull-down and identification (Affinity Chromatography). |

| Photo-Affinity Probe | Nitration/reduction/diazotization/azide substitution on the N-3 phenyl ring. | Phenyl-azide or Diazirine | Covalent labeling and identification of binding partners. |

| Redox-Sensitive Probe | Oxidation of the C-5 methylthioethyl group to sulfoxide or sulfone. | N/A (intrinsic change) | Probing cellular redox states or enzyme activity (e.g., reductases). |

Integration into Catalytic Systems as Ligands or Organocatalysts

The structural features of this compound make it a candidate for applications in catalysis, either as a ligand for transition metals or as an organocatalyst. The hydantoin ring contains multiple heteroatoms (N, O, S) that can act as coordination sites for metal ions.

As a Ligand: The thioether sulfur atom in the side chain and the carbonyl oxygens are potential coordination sites for transition metals like palladium, rhodium, or copper. The synthesis of chiral ligands derived from enantiopure this compound could be explored for asymmetric catalysis. The phenyl group at N-3 can be modified to tune the steric and electronic properties of the resulting metal complex, influencing its catalytic activity and selectivity.

As an Organocatalyst: Hydantoin and thiohydantoin derivatives have been investigated as organocatalysts, particularly in reactions involving hydrogen bonding. jchemrev.com The N-1 proton of this compound can act as a hydrogen bond donor, activating electrophiles. In the presence of a base, the deprotonated hydantoin can act as a nucleophilic catalyst. Research could focus on its application in reactions like Michael additions or ring-opening polymerizations.

Exploration in Advanced Materials Science

Hydantoin-containing polymers are gaining attention for their unique properties, including their use in creating antibacterial surfaces. rsc.orgresearchgate.net By introducing a polymerizable group onto the this compound scaffold, novel monomers can be synthesized for the development of advanced materials.

A promising approach involves modifying the N-3 phenyl group with a vinyl or styrenyl moiety. This would create a monomer that can be copolymerized with common monomers like styrene (B11656) or methyl methacrylate. rsc.org The resulting polymers would feature pendant this compound units. The properties of these polymers could be tuned by the choice of co-monomer and the proportion of the hydantoin monomer in the polymer chain.

Potential applications include:

Biocidal Materials: The N-H bond in the hydantoin ring can be converted to an N-halamine (N-Cl) by treatment with bleach. N-halamine-based polymers are known for their potent, rechargeable antimicrobial properties. rsc.orgresearchgate.net

High-Performance Polymers: The rigid, polar hydantoin ring can enhance the thermal stability and mechanical properties of the polymer. The phenyl and methylthioethyl groups would influence properties like solubility and refractive index.

Functional Surfaces: Polymers could be used to create coatings with specific surface properties, such as altered hydrophobicity or affinity for certain molecules, leveraging the functional groups of the hydantoin derivative.

Table 2: Potential Polymer Systems Incorporating this compound

| Monomer Synthesis Strategy | Polymerization Method | Potential Polymer Type | Key Feature/Application |

|---|---|---|---|

| Introduction of a vinylbenzyl group at the N-1 position. | Free Radical Polymerization | Co-polymer with Styrene | Thermal stability, functional coatings. |

| Acrylation of a hydroxyl-functionalized N-3 phenyl group. | RAFT or ATRP | Well-defined block co-polymers | Advanced materials with controlled architecture. |

| Solid-phase synthesis on a polymer resin. nih.gov | N/A | Polymer-supported hydantoin | Scaffold for combinatorial chemistry, reusable catalyst support. |

Development of Chemoenzymatic Synthetic Strategies

The C-5 position of this compound is a stereocenter, meaning the compound can exist as two enantiomers. Chemoenzymatic methods offer an environmentally friendly and highly selective route to produce enantiomerically pure compounds, which is crucial as different enantiomers often have different biological activities and properties.

Future research could focus on a multi-step process combining chemical synthesis and enzymatic resolution. A key class of enzymes for this purpose are hydantoinases and carbamoylases, which are used industrially to produce chiral amino acids from racemic hydantoin mixtures.

A potential chemoenzymatic route could be:

Chemical Synthesis: A racemic mixture of this compound is synthesized using established chemical methods, such as the Bucherer-Bergs reaction. mdpi.com

Enzymatic Hydrolysis: A specific D- or L-hydantoinase is used to selectively hydrolyze one enantiomer of the hydantoin to the corresponding N-carbamoyl-amino acid.

Separation and Recovery: The unreacted, enantiomerically pure hydantoin can be separated from the hydrolyzed product. The N-carbamoyl-amino acid can also be collected and potentially converted to a chiral amino acid.

This approach would provide access to both (R)- and (S)-5-(2-Methylthioethyl)-3-phenylhydantoin, enabling the exploration of their chirality-dependent properties in catalysis and materials science.

Predictive Modeling for Chemical Space Exploration of Hydantoin Analogues

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are powerful tools for exploring the chemical space around a lead compound and predicting the properties of new analogues before their synthesis. nih.gov By building predictive models for this compound derivatives, research can be guided toward molecules with optimized properties for specific non-clinical applications.

A QSAR study would involve:

Library Design: Designing a virtual library of analogues by systematically modifying the substituents at the N-1, N-3 (phenyl ring), and C-5 positions of the hydantoin scaffold.

Descriptor Calculation: Calculating a wide range of molecular descriptors for each analogue, such as electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), and lipophilic (e.g., logP) properties. researchgate.net

Model Building: Using statistical methods to build a regression or classification model that correlates the calculated descriptors with a property of interest (e.g., catalytic efficiency, polymer glass transition temperature, binding affinity to a target).

Virtual Screening and Prioritization: Using the validated model to predict the properties of a much larger virtual library of compounds, identifying the most promising candidates for synthesis and experimental testing.

Such in silico studies can significantly accelerate the discovery of new hydantoin-based materials and catalysts by focusing synthetic efforts on compounds with the highest probability of success. acs.org

Q & A

Q. What are the optimized synthetic routes for 5-(2-Methylthioethyl)-3-phenylhydantoin, and how do reaction conditions influence yield and purity?

Methodological Answer:

- Key Steps :

- Substrate Preparation : Use phenylisothiocyanate as a starting reagent, reacting with amino acids or derivatives under basic conditions (e.g., triethylamine in DMF/water) .

- Acidification : Adjust pH with 1N HCl to precipitate the product, followed by recrystallization in aqueous ethanol to enhance purity .

- Monitoring : Track reaction progress via TLC (30% EtOAc/Hexane or 5–10% MeOH/CHCl₃) to optimize reaction time and minimize side products .

- Critical Variables :

- Solvent Polarity : Higher polarity solvents (e.g., DMF) favor nucleophilic substitution at the thiohydantoin core.

- Temperature : Room temperature minimizes decomposition but may require extended reaction times.

Q. How can spectroscopic techniques (e.g., IR, NMR) resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- IR Spectroscopy :

- Identify characteristic peaks:

- C=S stretching at 620–680 cm⁻¹ (thiohydantoin core) .

- N–H bending at ~1500 cm⁻¹ (hydantoin ring) .

- ¹H/¹³C NMR :

- Methylthioethyl Group : δ ~2.1 ppm (S–CH₂–CH₃ triplet) and δ ~3.5 ppm (S–CH₂–CH₃ quartet).

- Phenyl Substituents : Aromatic protons at δ 7.2–7.6 ppm (multiplet) .

- Resolution of Ambiguities : Use 2D NMR (e.g., HSQC, HMBC) to confirm connectivity between the methylthioethyl side chain and the hydantoin ring.

Advanced Research Questions

Q. How do computational methods (e.g., DFT, molecular docking) predict the reactivity and biological interactions of this compound?

Methodological Answer:

Q. What experimental strategies resolve contradictions in cytotoxicity data for this compound across different cell lines?

Methodological Answer:

Q. How does the methylthioethyl substituent influence the coordination chemistry of this compound with transition metals?

Methodological Answer:

- Synthesis of Metal Complexes :

- Structural Analysis :

Q. What factorial design approaches optimize the synthesis and bioactivity screening of this compound derivatives?

Methodological Answer:

Q. How can comparative studies with structurally analogous compounds (e.g., 5-methyl-5-phenylhydantoin) clarify structure-activity relationships (SAR)?

Methodological Answer:

- SAR Framework :

- Data Integration :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.